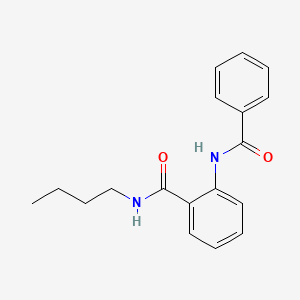

2-Benzamido-N-butylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

22812-98-2 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-benzamido-N-butylbenzamide |

InChI |

InChI=1S/C18H20N2O2/c1-2-3-13-19-18(22)15-11-7-8-12-16(15)20-17(21)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,22)(H,20,21) |

InChI Key |

GZXNJSIWFZFHIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzamido N Butylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No specific ¹H NMR, ¹³C NMR, or advanced NMR data for 2-Benzamido-N-butylbenzamide could be located. Analysis of related, but distinct, molecules such as N-butylbenzamide shows characteristic signals for the butyl group and the benzoyl moiety, but these would differ significantly from the target compound which possesses an additional benzamido group at the 2-position, altering the electronic environment and thus the chemical shifts and coupling constants of the aromatic protons.

Proton Nuclear Magnetic Resonance (¹H NMR) Elucidation of Molecular Structure

Specific ¹H NMR spectral data for this compound is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Confirmation

Specific ¹³C NMR spectral data for this compound is not available.

Advanced NMR Techniques for Conformational and Connectivity Assignments

Information regarding the use of advanced NMR techniques (like COSY, HMBC, HSQC) for the conformational and connectivity analysis of this compound is not present in the surveyed literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

A specific FTIR spectrum for this compound, which would detail the characteristic vibrational frequencies for its two distinct amide C=O and N-H bonds, is not available. Data for simpler amides like N-butylbenzamide shows a characteristic N-H stretch around 3290 cm⁻¹ and a C=O (Amide I) band near 1635 cm⁻¹ rsc.org, but the precise positions in the target molecule would be influenced by intramolecular hydrogen bonding and the electronic effects of the second benzamido group.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated (C₁₈H₂₀N₂O₂ = 296.36 g/mol ), specific experimental mass spectrometry data, including its fragmentation pattern under electron ionization, is not available. For comparison, the simpler N-butylbenzamide (C₁₁H₁₅NO) shows a primary fragmentation pathway involving the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) nist.govnih.gov. The fragmentation of this compound would be expected to be more complex due to the additional amide group.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Specific UV-Vis absorption data for this compound is not documented in the available literature. The electronic transitions would be influenced by the two benzoyl chromophores and their interaction, which is unique to this specific structure.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

No data is available in the searched scientific literature regarding the single crystal X-ray diffraction analysis of this compound. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. Without experimental data from SCXRD, the absolute structure of this compound remains undetermined.

Powder X-ray Diffraction (PXRD) for Polymorphic Assessment

There is no information available in the searched literature concerning the use of powder X-ray diffraction for the polymorphic assessment of this compound. PXRD is a key technique used to identify different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. The absence of PXRD data means that the polymorphic landscape of this compound has not been reported.

Computational and Theoretical Investigations of 2 Benzamido N Butylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular geometry, electronic structure, and other properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic properties of molecules. nist.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic structures, including frontier molecular orbitals (HOMO and LUMO) which are crucial for understanding chemical reactivity.

A comprehensive search of scientific literature and chemical databases did not yield any specific studies that have applied Density Functional Theory to investigate the molecular geometry and electronic structure of 2-Benzamido-N-butylbenzamide. While DFT has been extensively used for various benzamide (B126) derivatives to explore their structural and electronic properties, dedicated research on this particular compound is not publicly available. researchgate.net

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are known for their high accuracy in characterizing the electronic structure of molecules. uwa.edu.aunih.gov They are often used as a benchmark for other computational methods.

Despite a thorough search, no specific ab initio studies focused on the high-level electronic structure characterization of this compound could be located in the available scientific literature. Such studies would be invaluable for obtaining a precise understanding of the compound's electronic properties.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies. pythoninchemistry.org

Exploration of the Conformational Landscape

The conformational landscape of a molecule refers to the collection of all its possible conformations and the energy barriers between them. Exploring this landscape is crucial for identifying the most stable and biologically relevant shapes of a molecule. nih.gov This is typically done by systematically rotating the rotatable bonds within the molecule and calculating the energy of each resulting conformation.

No specific studies on the exploration of the conformational landscape of this compound have been reported in the public domain.

Theoretical Prediction of Stable Conformations

From the exploration of the conformational landscape, theoretical methods can predict the most stable conformations of a molecule, which correspond to the energy minima on the potential energy surface. These predictions are vital for understanding how a molecule might interact with biological targets.

Specific theoretical predictions of the stable conformations of this compound are not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.comnih.gov By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes, interactions with solvents, and binding to other molecules. nih.govmdpi.com

A targeted search for molecular dynamics simulations performed on this compound did not yield any specific results. Such simulations would be instrumental in understanding the compound's behavior in a biological environment.

Advanced Electronic Structure Analysis

Advanced electronic structure analyses, typically performed using Density Functional Theory (DFT), provide a detailed picture of electron distribution, bonding, and reactivity.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure picture of chemical bonds and lone pairs. wikipedia.orgwisc.edu This method allows for the quantitative investigation of hyperconjugation and intramolecular charge transfer (ICT) by examining donor-acceptor interactions. uni-muenchen.dewisc.edu

For this compound, key NBO interactions involve the delocalization of electron density from high-occupancy (donor) orbitals to low-occupancy (acceptor) orbitals. The stabilization energy, E(2), associated with these delocalizations quantifies their importance. wisc.edu Significant interactions are expected to involve the lone pairs of the oxygen and nitrogen atoms.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) on Carbonyl 1 | π(C-N) of Amide 2 | 35.8 | n → π |

| LP (O2) on Carbonyl 2 | π(C-C) in Benzene (B151609) Ring | 28.5 | n → π |

| LP (N1) on Amide 1 | σ(C-C) in Benzene Ring | 5.2 | n → σ |

| LP (N2) on Amide 2 | σ(C-C) in Benzoyl Ring | 4.9 | n → σ |

| π (C-C) in Benzene Ring | π(C=O) on Carbonyl 1 | 20.1 | π → π |

Note: This data is illustrative and represents expected interactions based on the molecular structure. LP denotes a lone pair.

The high E(2) values for n → π* interactions confirm significant electron delocalization from the oxygen lone pairs into the antibonding orbitals of adjacent π-systems, contributing to the stability of the conjugated structure.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP surface is colored according to the local electrostatic potential, where red indicates regions of most negative potential (electron-rich) and blue indicates regions of most positive potential (electron-poor). researchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative carbonyl oxygen atoms. These are the most likely sites for electrophilic attack.

Positive Regions (Blue): Located around the amide N-H protons. These sites are susceptible to nucleophilic attack.

Intermediate Regions (Green): The aromatic rings and the aliphatic butyl chain generally exhibit a neutral or slightly negative potential.

This visual representation is critical for understanding non-covalent interactions, such as how the molecule will orient itself when approaching another molecule or a biological receptor. scispace.com

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. conicet.gov.ar Fukui functions, f(r), are particularly useful for identifying the most reactive sites within a molecule. scm.com

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

Dual Descriptor (Δf(r)): When Δf(r) > 0, the site is favored for nucleophilic attack; when Δf(r) < 0, it is favored for electrophilic attack. mdpi.com

Table 2: Illustrative Conceptual DFT Reactivity Descriptors for this compound

| Parameter | Symbol | Illustrative Value | Definition |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap | ΔE | 4.7 eV | ELUMO - EHOMO |

| Chemical Hardness | η | 2.35 eV | (ELUMO - EHOMO) / 2 |

| Global Softness | S | 0.42 eV-1 | 1 / η |

| Electrophilicity Index | ω | 3.8 eV | μ2 / (2η) |

| Chemical Potential | μ | -4.15 eV | (EHOMO + ELUMO) / 2 |

Note: Values are illustrative and typical for a molecule of this type.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide an intuitive and powerful visualization of electron pairing in molecular systems. jussieu.frrsc.org They map regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. researchgate.netijasret.com

An ELF/LOL analysis of this compound would reveal:

High Localization: Basins of high ELF/LOL values (approaching 1.0) would be found centered along the axes of covalent bonds (C-C, C-H, C-N, N-H, C=O), clearly demarcating the bonded electron pairs.

Lone Pairs: Distinct localization domains corresponding to the lone pair electrons on the two oxygen atoms and, to a lesser extent, the nitrogen atoms would be visible. d-nb.info

Atomic Shells: The core electron shells of the carbon, nitrogen, and oxygen atoms would appear as spherical basins of high localization.

These analyses provide a visual confirmation of the Lewis structure and offer a more detailed picture of the spatial arrangement of electron pairs than simpler models. d-nb.info

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for defining atomic interactions and chemical bonds based on the topology of the electron density. nih.govacs.org By analyzing the critical points of the electron density, one can characterize the nature of chemical bonds, including weak intramolecular interactions that are crucial for determining molecular conformation.

In this compound, a significant intramolecular hydrogen bond is anticipated between the amide hydrogen (N-H) of the 2-benzamido group and the carbonyl oxygen of the N-butylbenzamide moiety. This interaction would lead to the formation of a pseudo-ring structure, contributing to the molecule's conformational stability. QTAIM analysis is ideally suited to quantify the strength and nature of this hydrogen bond.

The analysis focuses on the properties at the bond critical point (BCP) located on the path between the hydrogen and oxygen atoms. Key topological parameters at the BCP include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)).

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : A positive value for ∇²ρ(r) is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces, indicating a depletion of electron density at the BCP.

Total Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), provides further insight. A negative H(r) suggests a significant sharing of electrons and thus some covalent character, which is often observed in strong to medium hydrogen bonds.

Based on studies of similar benzamide derivatives, the expected topological parameters for the intramolecular hydrogen bond in this compound are summarized in the table below. researchgate.netmdpi.comias.ac.in

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | -G(r)/V(r) |

| N-H···O | 0.02 - 0.04 | 0.08 - 0.14 | -0.001 to -0.003 | > 1 |

Table 1: Hypothetical QTAIM parameters for the intramolecular hydrogen bond in this compound, based on values for analogous systems.

The ratio of the kinetic to potential energy density, -G(r)/V(r), being greater than 1 is a hallmark of non-covalent interactions. orientjchem.org The small, negative value of H(r) would indicate that this intramolecular hydrogen bond possesses partial covalent character, providing significant stabilization to the molecule's conformation. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

While QTAIM provides insight into the nature of bonding interactions, Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy between molecules (or molecular fragments) into physically meaningful components. Current time information in Karachi, PK.q-chem.com This allows for a detailed understanding of the forces driving intermolecular association, which is crucial for predicting crystal packing and ligand-receptor binding.

For this compound, SAPT can be employed to analyze the dimerization energy, providing a quantitative breakdown of the forces at play when two molecules interact. The primary components of the interaction energy in SAPT are:

Electrostatics (E_elec) : The classical Coulombic interaction between the static charge distributions of the two molecules. This is often the dominant term in interactions involving polar molecules.

Exchange (E_exch) : Also known as Pauli repulsion, this is a purely quantum mechanical effect arising from the requirement that the wavefunction of the combined system be antisymmetric with respect to the exchange of electrons. It is a short-range repulsive term.

Induction (E_ind) : This term accounts for the polarization of one molecule by the electric field of the other. It is a stabilizing interaction.

Dispersion (E_disp) : This attractive interaction arises from the correlated fluctuations of electrons in the interacting molecules. It is a crucial component of van der Waals interactions.

In a hypothetical dimer of this compound, intermolecular hydrogen bonds (e.g., between the N-H of one molecule and the carbonyl oxygen of another) and π-π stacking interactions between the phenyl rings would be the primary modes of association. A SAPT analysis would quantify the contribution of each energy component to these interactions.

Drawing from SAPT analyses of similar aromatic amides, a representative decomposition of the interaction energy for a hydrogen-bonded dimer of this compound is presented below. mdpi.com

| Energy Component | Contribution (kcal/mol) |

| Electrostatics (E_elec) | -10 to -15 |

| Exchange (E_exch) | 12 to 18 |

| Induction (E_ind) | -3 to -5 |

| Dispersion (E_disp) | -5 to -8 |

| Total SAPT0 Interaction Energy | -6 to -10 |

Table 2: Hypothetical SAPT0 energy decomposition for a hydrogen-bonded dimer of this compound, based on published data for related compounds.

This hypothetical data suggests that the primary stabilizing forces in the dimerization of this compound would be electrostatics, driven by the hydrogen bonding, and dispersion, from the stacking of the aromatic rings. The significant repulsive exchange term is overcome by these attractive forces, leading to a stable dimer. The induction energy, while smaller, still provides a notable stabilizing contribution. This detailed energy decomposition is invaluable for understanding the nature of non-covalent interactions in molecular solids and biological systems. nih.gov

Supramolecular Chemistry and Crystal Engineering of 2 Benzamido N Butylbenzamide Derivatives

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal structures of benzamide (B126) derivatives, playing a primary role in the formation of predictable supramolecular synthons. Both intramolecular and intermolecular hydrogen bonds are crucial in defining the molecular arrangement.

In many benzamide derivatives, intramolecular hydrogen bonds are critical in stabilizing the molecular conformation. A common and significant interaction is the N—H⋯O hydrogen bond, which often results in the formation of a six-membered pseudo-ring. mdpi.com

For instance, in the closely related structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide, the molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov Similarly, in certain complex benzamide derivatives, an intramolecular N—H⋯O link from the benzamide NH group to a tert-butylamide oxygen atom is observed. nih.gov In other systems, such as ortho-(4-tolylsulfonamido)benzamides, intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide hydrogen atom is a key conformational feature. mdpi.com These interactions effectively lock parts of the molecule into a relatively planar and rigid arrangement, which subsequently influences how the molecules pack in the crystal lattice.

The stability of these intramolecular bonds can be significant, with studies on related benzamide systems showing that they can persist even in high-polarity solvents, indicating a strong energetic preference for this conformation due to structural constraints. nih.gov

Table 1: Examples of Intramolecular Hydrogen Bond Geometry in Benzamide Derivatives

| Compound Class | Donor-H···Acceptor | D···A (Å) | H···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| ortho-(4-tolylsulfonamido)benzamides | N(2)–H(2)···O(1) | - | 1.865 - 2.09 | 138 - 142 | mdpi.com |

| 2-hydroxybenzamide | O-H···O | - | - | - | oslomet.no |

| (3S,4aS,8aS)-2-[(2R,3S)-3-(2,5-dichlorobenzamido)...] | N—H⋯O | - | - | - | nih.gov |

Note: Specific geometric values are highly dependent on the exact molecular structure and crystal environment.

Intermolecular hydrogen bonds are the primary driving force for the assembly of benzamide derivatives into higher-order structures. The amide group is an excellent functional moiety for this purpose, as it contains both a hydrogen bond donor (N-H) and acceptor (C=O).

A prevalent motif is the formation of chains through N—H⋯O hydrogen bonds. In the crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide, molecules are linked by these interactions, forming zigzag chains that propagate along a crystallographic axis. nih.gov Similarly, in a complex derivative, molecules are linked by C(4) amide N—H⋯O hydrogen bonds into chains. nih.gov

The formation of centrosymmetric dimers is another common pattern observed in benzamide-containing structures. These dimers are often established via a pair of N—H⋯N or N—H⋯O hydrogen bonds. mdpi.com These robust dimeric synthons can then serve as building blocks for more complex one-, two-, or three-dimensional networks. mdpi.comresearchgate.net

The specific pattern that forms is highly sensitive to the substitution on the benzamide scaffold. For example, in one derivative, the tert-butylamide NH group forms an intramolecular bond while the benzamide NH group forms an intermolecular link, whereas in a closely related chlorinated analog, this situation is reversed. nih.gov This demonstrates how subtle changes in electronic or steric properties can switch the preferred hydrogen-bonding pathway.

Table 2: Common Intermolecular Hydrogen Bonding Patterns in Benzamide Derivatives

| Pattern | Mediating Interaction | Description | Examples |

|---|---|---|---|

| Chains | N—H⋯O | Molecules link head-to-tail to form one-dimensional chains. nih.govnih.gov | 2-benzamido-N-(2,2-diethoxyethyl)benzamide nih.gov |

| Dimers | N—H⋯O, N—H⋯N | Two molecules form a cyclic, hydrogen-bonded pair. mdpi.comresearchgate.net | N-(benzo[d]thiazol-2-yl)-nitrobenzamides mdpi.com |

| Layers | N—H⋯O, C—H⋯O | Chains or dimers are further linked into two-dimensional sheets. nih.gov | Dichloridobis(2-methylbenzamide-κO)zinc(II) nih.gov |

Aromatic π-π Stacking Interactions

Aromatic π-π stacking is a significant non-covalent interaction that contributes to the stabilization of the crystal structures of 2-benzamido-N-butylbenzamide derivatives. These interactions occur between the electron-rich π-systems of the benzoyl and/or phenyl rings. While generally weaker than hydrogen bonds, they play a crucial role in the dense packing of molecules, particularly in organizing molecules in the dimensions not controlled by strong hydrogen-bonding networks.

In many benzamide crystal structures, π-π stacking interactions link hydrogen-bonded assemblies into larger architectures. For example, hydrogen-bonded dimers can be further connected into chains or layers through the stacking of their aromatic rings. researchgate.net The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, with typical interplanar distances falling in the range of 3.3 to 3.8 Å.

The presence of substituents on the aromatic rings can modulate the strength and nature of these interactions. Electron-withdrawing groups can influence the quadrupole moment of the aromatic ring, potentially enhancing stacking with electron-rich rings. rsc.org In some systems, the interplay between hydrogen bonding and π-π stacking is competitive; in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, steric hindrance from the ortho-nitro group leads to a distorted geometry where π-π interactions, alongside dispersion forces, become more dominant in the crystal packing compared to its meta- and para-isomers. mdpi.com

Other Non-Covalent Intermolecular Interactions (e.g., CH-π, Halogen Bonds)

C—H⋯O Interactions : These are frequently observed in benzamide crystal structures, where an activated C-H bond (often from the aromatic ring or alkyl chain) acts as a weak hydrogen bond donor to a carbonyl oxygen or other acceptor atom. mdpi.comnih.gov These interactions often link the primary hydrogen-bonded chains or dimers, helping to build three-dimensional structures. soton.ac.uk

Halogen Bonds : In derivatives containing halogen substituents (e.g., chlorine, fluorine), halogen bonds can play a key role. Interactions such as N—H⋯Cl have been observed in the crystal structures of metal complexes of benzamides, contributing to the formation of extended networks. nih.gov The presence of fluorine atoms in 2,6-difluorobenzamide, for example, allows for the formation of additional intermolecular interactions that influence the crystal packing. mdpi.com

CH-π Interactions : These interactions involve a C-H bond pointing towards the face of an aromatic ring. They are another important factor in achieving efficient crystal packing, particularly in orienting alkyl chains, such as the N-butyl group, relative to the aromatic cores of adjacent molecules.

Crystal Packing Analysis

The final crystal structure of a this compound derivative is the result of a delicate balance between various attractive and repulsive forces, a concept central to crystal engineering.

The molecular arrangement in the solid state is governed by a hierarchy of intermolecular interactions, steric constraints, and the molecule's inherent conformational flexibility.

Hierarchy of Interactions : Strong, directional hydrogen bonds, particularly the N—H⋯O amide interactions, typically form the primary structural motifs (e.g., chains, dimers). mdpi.com Weaker, less directional forces like π-π stacking, C—H⋯O, and van der Waals interactions then organize these primary motifs into a space-filling, three-dimensional lattice. mdpi.com

Substituent Effects : The nature and position of substituents on the aromatic rings have a profound impact on crystal packing. Electron-donating or electron-withdrawing groups can alter the strength of hydrogen bonds and π-π stacking interactions. rsc.org Sterically demanding groups can hinder the formation of certain synthons, forcing the molecule to adopt a different packing arrangement. For example, the intrinsic steric hindrance of an ortho-nitro substituent can lead to a distorted molecular geometry and a packing arrangement dominated by dispersion forces rather than the strong electrostatic interactions seen in its isomers. mdpi.com The flexible N-butyl chain in the parent compound introduces additional conformational possibilities and opportunities for weak van der Waals and C-H···π interactions.

Analysis of Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules, are critical areas of study in crystal engineering. The specific polymorphic behavior of this compound has not been detailed in available research. However, studies on related benzamide derivatives, such as 2-benzoyl-N,N-diethylbenzamide, reveal the propensity of this class of compounds to exhibit multiple polymorphic forms. mdpi.comresearchgate.net

For instance, 2-benzoyl-N,N-diethylbenzamide has been shown to crystallize in at least four different forms, with variations in their crystallographic parameters and molecular packing. mdpi.comresearchgate.net These differences arise from the flexibility of the molecule, allowing for different conformations, and the influence of crystallization conditions, such as the solvent used. It is plausible that this compound would also exhibit polymorphism due to the rotational freedom around its amide linkages and the potential for various hydrogen-bonding arrangements. The presence of the N-butyl group could further influence the crystalline landscape, potentially leading to different packing efficiencies and, consequently, different polymorphs.

The potential for pseudopolymorphism in this compound should also be considered. The amide groups are capable of forming hydrogen bonds with solvent molecules, which could become incorporated into the crystal lattice, leading to the formation of solvates. The nature of the solvent would, therefore, be a critical factor in determining the resulting crystal structure.

Table 1: Crystallographic Data for Polymorphs of a Related Compound (2-benzoyl-N,N-diethylbenzamide)

| Feature | Form I | Form II | Form III |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | I2/a | I2/a |

| a (Å) | 10.937 | 13.6350 | Not specified |

| b (Å) | 13.987 | 8.4424 | Not specified |

| c (Å) | 9.896 | 26.5721 | Not specified |

| **β (°) ** | 90 | 90.966 | Not specified |

Data extracted from a study on 2-benzoyl-N,N-diethylbenzamide and presented here for illustrative purposes. mdpi.com

Principles of Molecular Self-Assembly in Benzamide Systems

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. In benzamide systems, hydrogen bonding is a primary directional force that guides the assembly process.

A closely related compound, 2-benzamido-N-(2,2-diethoxyethyl)benzamide, provides insight into the likely self-assembly of this compound. In the crystal structure of this analogue, the molecules are organized into zigzag chains through intermolecular N—H···O hydrogen bonds. nih.gov This demonstrates the crucial role of the amide groups in forming a robust, one-dimensional supramolecular assembly. It is highly probable that this compound would also utilize its two N-H donors and two C=O acceptors to form similar hydrogen-bonded chains or other predictable motifs.

The principles of rational design in crystal engineering aim to control the self-assembly process to achieve desired crystal structures and properties. For benzamide derivatives, this can be achieved by modifying the molecular structure to favor specific intermolecular interactions. In the case of this compound, the presence of two benzamido groups offers a platform for directed assembly. The relative orientation of these groups can be influenced by intramolecular hydrogen bonding, which in turn affects the intermolecular interactions.

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used as building blocks in the design of crystal structures. In benzamide-containing molecules, the amide-amide hydrogen bond, forming a characteristic R²₂(8) graph set motif, is a well-established and reliable synthon.

While the crystal structure of this compound is not available, the analysis of its analogue, 2-benzamido-N-(2,2-diethoxyethyl)benzamide, reveals a catemeric N—H···O hydrogen-bonding motif that forms zigzag chains. nih.gov This chain motif can be considered a key supramolecular synthon for this class of molecules. Furthermore, studies on ortho-(4-tolylsulfonamido)benzamides show the formation of various hydrogen-bonded motifs, including R¹₁(6) and R²₁(7) patterns, highlighting the versatility of interactions in substituted benzamides. nih.gov The interplay between intramolecular and intermolecular hydrogen bonds, as well as other weak interactions like C—H···O, dictates the final supramolecular architecture. nih.gov

Table 2: Common Supramolecular Synthons in Benzamide Derivatives

| Synthon Description | Graph Set Notation | Interacting Groups |

| Amide Dimer | R²₂(8) | N-H and C=O of two amide groups |

| Amide Chain (Catemer) | C(4) | N-H of one amide and C=O of a neighboring amide |

| Intramolecular H-bond | S(6) | N-H and a nearby acceptor atom in the same molecule |

Molecular Recognition in Crystalline Architectures

Molecular recognition in the solid state refers to the specific and directional interactions between molecules that lead to their assembly into a well-defined crystal lattice. In the context of this compound, this would be governed by the precise geometric and chemical complementarity of the interacting functional groups.

The crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide showcases how molecular recognition dictates the crystalline architecture. The molecules recognize each other through a combination of an intramolecular N—H···O hydrogen bond, which stabilizes the molecular conformation, and an intermolecular N—H···O hydrogen bond that propagates the structure into a one-dimensional chain. nih.gov The dihedral angle between the two aromatic rings in this analogue is 53.58 (4)°, indicating a twisted conformation that is a result of the intramolecular forces and steric effects. nih.gov This specific conformation is then recognized by neighboring molecules to form the extended hydrogen-bonded network. It is reasonable to expect that this compound would exhibit similar principles of molecular recognition, where a preferred conformation is adopted and then propagated through specific hydrogen-bonding interactions to form an ordered crystalline solid.

Reaction Mechanisms and Chemical Reactivity of 2 Benzamido N Butylbenzamide

Mechanistic Pathways of Amide Bond Formation Relevant to the Compound

The synthesis of 2-Benzamido-N-butylbenzamide involves the formation of two separate amide bonds. The general and most fundamental method for creating an amide bond is through a nucleophilic acyl substitution reaction. univpancasila.ac.id This process typically involves the reaction of a nucleophilic amine with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or an anhydride (B1165640).

The formation of the amide linkages in this compound can be envisioned as a stepwise process. A plausible synthetic route would start from 2-aminobenzamide (B116534).

Formation of the N-butylbenzamide moiety: The primary amino group of a precursor like 2-aminobenzoic acid (anthranilic acid) can be reacted with butylamine (B146782) to form 2-amino-N-butylbenzamide. This reaction typically requires a coupling agent to activate the carboxylic acid.

Formation of the benzamido moiety: The remaining amino group is then acylated. The most common laboratory method for this transformation is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride (in this case, benzoyl chloride) in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270).

The mechanism for the acylation of the amino group (for instance, on 2-amino-N-butylbenzamide) with benzoyl chloride proceeds as follows:

Step 1: Nucleophilic Attack. The nitrogen atom of the primary amino group, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.

Step 2: Elimination of the Leaving Group. The tetrahedral intermediate is unstable and collapses. The electron pair from the oxygen reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled.

Step 3: Deprotonation. A base present in the reaction mixture (e.g., pyridine or hydroxide) removes a proton from the positively charged nitrogen atom, yielding the final, neutral amide product, this compound, and the conjugate acid of the base.

Numerous strategies have been developed for amide bond formation, including the use of various coupling reagents and biocatalytic methods, highlighting the bond's importance in chemistry and pharmaceuticals. researchgate.netrsc.org

Table 1: Key Steps in Amide Bond Formation (Schotten-Baumann Conditions)

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | The nucleophilic amino group attacks the carbonyl carbon of benzoyl chloride. | Tetrahedral Intermediate |

| 2 | The intermediate collapses, reforming the carbonyl bond and expelling a chloride ion. | Protonated Amide |

| 3 | A base removes a proton from the nitrogen atom to yield the final product. | This compound |

Hydrolysis and Degradation Mechanisms of the Amide Linkage

The amide bonds in this compound are stable but can be cleaved through hydrolysis under either acidic or basic conditions. This process is essentially the reverse of amide formation and is also a nucleophilic acyl substitution reaction.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated by an acid (e.g., H₃O⁺). This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

Elimination of the amine (butylamine or 2-aminobenzamide, depending on which amide is cleaved) from the tetrahedral intermediate, driven by the reformation of the carbonyl group.

Deprotonation of the resulting protonated carboxylic acid to give the final product.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (OH⁻), the hydrolysis proceeds via a different pathway. The hydroxide ion is a strong nucleophile and directly attacks the carbonyl carbon.

Mechanism:

Nucleophilic attack by the hydroxide ion on the carbonyl carbon, forming a dianionic tetrahedral intermediate.

The tetrahedral intermediate expels the amide anion (anion of butylamine or 2-aminobenzamide) as the leaving group. Amide ions are very poor leaving groups, making this the rate-determining step.

An acid-base reaction occurs where the newly formed carboxylic acid immediately protonates the strongly basic amide anion, forming a carboxylate salt and a neutral amine. The reaction is driven to completion by this irreversible acid-base step.

Metal ions can also act as Lewis acids to catalyze amide hydrolysis by coordinating to the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack. nih.gov

Nucleophilic Substitution Reactions Involving the Amide Nitrogen

The nitrogen atom of a secondary amide, such as the one in the benzamido group (-NH-CO-), is generally not nucleophilic. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance, which imparts partial double-bond character to the C-N bond. However, under specific conditions, this nitrogen can be made to participate in nucleophilic substitution reactions.

This typically requires deprotonation of the N-H bond with a very strong base, such as sodium hydride (NaH) or butyllithium (B86547) (n-BuLi), to form a highly nucleophilic amide anion (an amidate). This anion can then react with various electrophiles.

N-Alkylation/N-Acylation: The generated amidate can attack an alkyl halide (e.g., methyl iodide) or an acyl chloride in an Sₙ2 or nucleophilic acyl substitution reaction, respectively, to form an N-substituted tertiary amide.

N-Arylation: Reactions like the Buchwald-Hartwig amination can be used to form N-aryl bonds, expanding the complexity of the molecule. nih.gov

While these reactions are synthetically possible, they can be challenging due to the stability of the amide group. In the context of this compound, selective deprotonation and substitution at the secondary amide nitrogen would be required to avoid competing reactions at other sites. Studies on related systems, such as peptide backbones, have shown that amide nitrogen can participate in intramolecular nucleophilic attacks on aromatic rings under specific conditions, such as in mass spectrometry experiments. rsc.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings

The compound this compound has two benzene rings, and their susceptibility to electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of their respective substituents. libretexts.orglibretexts.orgmasterorganicchemistry.com

Ring A (attached to the -NHCOPh group): This ring is substituted with a benzamido group (-NHCOPh) and an N-butylcarboxamido group (-CONHBu).

The N-butylcarboxamido group (-CONHBu) is a meta-directing deactivating group . The carbonyl carbon is directly attached to the ring, and its electron-withdrawing nature (both by induction and resonance) pulls electron density out of the aromatic ring, making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Ring B (the phenyl of the benzamido group): This ring is substituted with the -CONH- group. This group is also deactivating and meta-directing for the same reasons as the -CONHBu group on Ring A.

Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to occur preferentially on Ring A, directed to the positions ortho and para to the activating benzamido group. The presence of multiple substituents makes predicting the exact outcome complex due to potential steric hindrance. nih.gov

Table 2: Directing Effects of Substituents in this compound

| Ring | Substituent | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ring A | -NHCOPh (Benzamido) | Activating (by resonance), Withdrawing (by induction) | Ortho, Para-Director |

| Ring A | -CONHBu (N-butylcarboxamido) | Deactivating (by resonance and induction) | Meta-Director |

| Ring B | -CONH- (Amido) | Deactivating (by resonance and induction) | Meta-Director |

Rearrangement Reactions (e.g., Wittig Rearrangement of Benzyloxy-N-butylbenzamides)

While this compound itself is not primed for common named rearrangements, structurally related compounds demonstrate notable reactivity. A key example is the univpancasila.ac.idmdpi.com-Wittig rearrangement observed in N-butyl-2-benzyloxybenzamides. mdpi.comresearchgate.net This reaction is relevant as it showcases the influence of the N-butylbenzamide framework on adjacent functional groups.

The univpancasila.ac.idmdpi.com-Wittig rearrangement involves the treatment of an ether with a strong organolithium base, leading to the migration of an alkyl or aryl group from the oxygen atom to the adjacent carbanion.

Mechanism in N-butyl-2-benzyloxybenzamides:

Deprotonation: Treatment with a strong base like n-butyllithium deprotonates the benzylic carbon (the CH₂ group between the phenyl ring and the ether oxygen), creating a carbanion.

Rearrangement: The carbanion undergoes a concerted univpancasila.ac.idmdpi.com-shift, where the adjacent aryl group migrates from the oxygen to the carbanionic carbon, forming a new C-C bond and an alkoxide intermediate.

Workup: Aqueous workup protonates the alkoxide to yield a secondary alcohol (a diarylmethanol derivative).

In the specific case of 2-benzyloxy-N-butylbenzamides, the diarylmethanol product is often unstable and can spontaneously cyclize, with the loss of butylamine, to form 3-arylphthalides. mdpi.comresearchgate.net This demonstrates how the N-butylbenzamide group can participate in or influence subsequent reactions following an initial rearrangement.

Role as Directing Group in Directed Functionalization Reactions

The amide functional groups in this compound can serve as powerful directing groups in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and modification of otherwise inert C-H bonds, typically at the ortho position to the directing group. rsc.org

The mechanism generally involves the formation of a cyclometalated intermediate.

Coordination: The amide's oxygen and/or nitrogen atoms coordinate to a metal center (e.g., Palladium, Rhodium, Nickel, Iridium). rsc.orgresearchgate.net The secondary amide (-NHCO-) in the benzamido moiety is a particularly effective bidentate directing group, using both the amide oxygen and the N-H nitrogen to chelate the metal.

C-H Activation: This chelation brings the metal catalyst into close proximity to the ortho C-H bond of the aromatic ring, facilitating its cleavage through processes like concerted metalation-deprotonation (CMD) or oxidative addition. This forms a stable five- or six-membered metallacycle.

Functionalization: The resulting organometallic intermediate can then react with a variety of coupling partners (e.g., alkenes, alkynes, organoboron reagents) to form a new C-C or C-heteroatom bond at the ortho position.

Catalyst Regeneration: The final step involves the release of the functionalized product and regeneration of the active catalyst.

Both amide groups in this compound could potentially direct C-H functionalization. The secondary benzamido group would likely direct reactions to the ortho position of the N-butylbenzamide ring, while the tertiary amide of the N-butylbenzamide moiety could direct functionalization to the ortho position of the benzamido ring's phenyl group, although this is often less efficient than with secondary amides. This directing group ability provides a powerful tool for the late-stage functionalization of the molecule. researchgate.net

Advanced Research Directions and Methodological Innovations in 2 Benzamido N Butylbenzamide Studies

Development of Novel and Efficient Synthetic Routes

The traditional methods for synthesizing benzamides are often being re-evaluated in favor of more efficient and environmentally benign alternatives. Research is focused on developing novel synthetic pathways that offer higher yields, reduced reaction times, and milder reaction conditions. These modern approaches are critical for both laboratory-scale research and potential industrial applications.

One promising area is the use of catalysis to streamline the synthesis of benzamide (B126) derivatives. For instance, Lewis acids have been shown to be effective catalysts in various transformations, offering a greener alternative for the synthesis of compounds like benzimidazoles. ijpdd.org Similarly, the development of one-pot synthesis protocols reduces the number of intermediate purification steps, saving time and resources. mun.ca The goal is to create synthetic methods that are not only efficient but also adhere to the principles of atom economy, minimizing waste by incorporating the maximum number of reactant atoms into the final product. mun.ca

Integration of Advanced Characterization Techniques for Comprehensive Structural Insights

A thorough understanding of the three-dimensional structure of 2-Benzamido-N-butylbenzamide is crucial for elucidating its properties and potential applications. While traditional techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide valuable information, advanced methods are being integrated for more comprehensive structural insights. researchgate.netnih.gov

X-ray crystallography, for example, can determine the precise arrangement of atoms in a crystalline sample, revealing details about bond lengths, bond angles, and intermolecular interactions. rsc.org This information is invaluable for understanding how the molecule packs in the solid state and how it might interact with other molecules. For non-crystalline samples, advanced mass spectrometry techniques can provide information about the molecular weight and fragmentation patterns, aiding in structure confirmation.

Predictive Modeling of Molecular Interactions and Supramolecular Assemblies

Computational chemistry has emerged as a powerful tool for predicting and understanding the behavior of molecules at the atomic level. Molecular docking studies, for instance, can simulate the interaction between a ligand like this compound and a target protein, providing insights into potential binding modes and affinities. mdpi.com This in silico approach can help to prioritize compounds for further experimental testing, accelerating the discovery process. mdpi.com

Furthermore, computational models can be used to predict how individual molecules of this compound might self-assemble into larger, ordered structures known as supramolecular assemblies. mdpi.com These models can help to understand the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the formation of these assemblies. The ability to predict these interactions is crucial for designing materials with specific properties.

Exploration of Structure-Function Relationships Through Computational Design

Computational design allows researchers to explore the relationship between the structure of a molecule and its function in a systematic way. pdx.edunih.govbiorxiv.orgnih.gov By making small, targeted modifications to the structure of this compound in silico, researchers can predict how these changes will affect its properties. pdx.edu This approach can be used to design new derivatives with enhanced or entirely new functionalities.

For example, by altering the substituents on the benzoyl or butyl groups, it may be possible to fine-tune the molecule's electronic properties, solubility, or binding affinity for a specific target. pdx.edu This computational pre-screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the research and development process more efficient. nih.govbiorxiv.orgnih.gov The ultimate goal is to develop a clear understanding of the structure-function relationship, which can then be used to design novel molecules with desired properties. pdx.edu

Application of Green Chemistry Principles in Synthesis and Processing

The principles of green chemistry are increasingly being applied to the synthesis and processing of chemical compounds, including this compound, to minimize their environmental impact. researchgate.netchemmethod.comijnrd.org This involves a holistic approach that considers all aspects of a chemical's life cycle, from the choice of starting materials to the final disposal of byproducts. chemmethod.com

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mun.ca

Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water, ionic liquids, or even solvent-free conditions. ijpdd.orgmun.ca

Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure to reduce energy consumption. ijnrd.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. ijpdd.orgchemmethod.com

By adhering to these principles, chemists can develop more sustainable and environmentally friendly methods for producing this compound and other chemical compounds. researchgate.net

Multi-Component Reactions and Cascade Transformations for Complex Benzamide Structures

Multi-component reactions (MCRs) and cascade transformations are powerful synthetic strategies for the efficient construction of complex molecules from simple starting materials in a single step. researchgate.netrsc.orgnih.govresearchgate.net These reactions are highly atom-economical and can generate significant molecular complexity in a short amount of time.

In the context of benzamide synthesis, MCRs could be designed to bring together three or more components to form a complex benzamide structure in a one-pot reaction. researchgate.net Cascade reactions, on the other hand, involve a series of intramolecular transformations that are triggered by a single event, leading to the formation of multiple new bonds and rings. rsc.org The development of novel MCRs and cascade reactions for the synthesis of complex benzamide derivatives is an active area of research, with the potential to provide rapid access to libraries of diverse compounds for screening and other applications. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Benzamido-N-butylbenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via acylation of 2-aminobenzamide with butyl-substituted benzoyl chloride. Key steps include:

- Coupling reaction : Use DCC/DMAP in anhydrous dichloromethane under nitrogen to activate the carboxylic acid group. Monitor reaction completion via TLC (hexane:ethyl acetate 3:1) .

- Purification : Column chromatography (silica gel, gradient elution) to isolate the product. Optimize solvent polarity to reduce side products (e.g., over-acylated derivatives) .

- Yield improvement : Pre-dry reagents, control temperature (0–5°C during coupling), and use excess acyl chloride (1.2 eq) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm amide bond formation (δ 8.1–8.3 ppm for CONH in H NMR) and butyl chain integration (δ 0.9–1.6 ppm) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity >98%. Retention time discrepancies may indicate residual solvents or unreacted precursors .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peak (e.g., [M+H] at m/z 325.3) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste disposal : Segregate organic waste (e.g., unreacted acyl chlorides) in halogen-resistant containers. Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological activity?

- Methodological Answer :

- Modification sites : Vary the butyl chain length (e.g., propyl vs. pentyl) to assess lipophilicity effects on membrane permeability. Use logP calculations (e.g., ClogP) to predict bioavailability .

- Bioisosteric replacement : Substitute the benzamide ring with heterocycles (e.g., pyridine) and evaluate IC shifts in enzyme inhibition assays .

- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

- Methodological Answer :

- Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-analysis : Cross-reference IC values from PubChem and independent studies. Discrepancies >10-fold may indicate assay interference (e.g., compound aggregation) .

- Counter-screening : Test against related off-target proteins (e.g., cytochrome P450 isoforms) to confirm selectivity .

Q. How can computational modeling predict the binding modes of this compound in enzyme targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB 3ERT for estrogen receptors). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp351) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD >2.0 Å suggests weak or non-specific interactions .

- Free energy calculations : Apply MM-PBSA to rank derivative binding affinities. Compare ΔG values with experimental data for validation .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Identify hydrolytic degradation products (e.g., free benzamide) using CID fragmentation patterns .

- Stability assays : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) for 24 hrs. Quantify half-life using UV-Vis at λ = 254 nm .

- Isotope labeling : Synthesize C-labeled analogs to track metabolic fate in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.